7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Catalog No.
S13825207
CAS No.
M.F
C13H25N
M. Wt
195.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Product Name

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

IUPAC Name

7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

InChI

InChI=1S/C13H25N/c1-4-12(2,3)11-5-7-13(8-6-11)9-10-14-13/h11,14H,4-10H2,1-3H3

InChI Key

HHUKXCIMRZTNEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CCN2

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within a bicyclic framework. Its molecular formula is C15H27NC_{15}H_{27}N and it is recognized by the CAS number 1341751-00-5. The compound's structural configuration includes a spiro connection between two nonane rings, with a substituent of 2-methylbutan-2-yl at the seventh position. This distinctive arrangement contributes to its potential biological and chemical activity, making it a subject of interest in medicinal chemistry and drug development .

The chemical reactivity of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane can be explored through various synthetic transformations. Key reactions include:

  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often facilitated by acid catalysts or phase transfer catalysts.
  • Functional Group Transformations: The presence of nitrogen allows for nucleophilic substitutions, while the spirocyclic nature can lead to unique reactivity patterns compared to linear counterparts.
  • Oxidation and Reduction: The compound may participate in redox reactions, potentially yielding different derivatives that could exhibit varied biological activities.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Research indicates that 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane exhibits significant biological activity, particularly in the context of drug development. Preliminary studies suggest potential interactions with various biological targets, including:

  • Neurotransmitter Receptors: The compound may influence neurotransmitter systems, which could be relevant for neurological disorders.
  • Antimicrobial Properties: Initial investigations have hinted at possible antimicrobial effects, warranting further exploration in pharmacological contexts.

Due to its structural features, this compound is being evaluated for its efficacy as a therapeutic agent, particularly in areas requiring novel drug candidates .

The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane typically involves multi-step processes that include:

  • Initial Cyclization: A precursor compound undergoes cyclization in the presence of an acid binding agent and a phase transfer catalyst to form an intermediate.
  • Final Transformation: Subsequent reactions using lithium aluminum hydride or other reducing agents facilitate the formation of the final spirocyclic structure.

These methods are characterized by high yields and relatively mild reaction conditions, making them suitable for large-scale production .

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane has several applications across various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for designing new drugs targeting specific biological pathways.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

The ongoing research into its properties suggests that it may play a significant role in developing novel therapeutic agents .

Interaction studies involving 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane focus on its binding affinities with biological receptors and enzymes. These studies aim to elucidate:

  • Mechanism of Action: Understanding how this compound interacts at the molecular level can inform its potential therapeutic applications.
  • Selectivity Profiles: Evaluating how selectively it binds to various targets compared to similar compounds can provide insights into its efficacy and safety profiles.

Such studies are crucial for advancing the compound's development as a viable drug candidate .

Several compounds share structural features with 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonaneContains an oxygen atom in the spiro structureExhibits different reactivity due to oxygen presence
tert-butyl 6-oxo-2-azaspiro[3.5]nonaneIncludes a ketone functional groupPotentially different biological activity due to oxidation
5-Azaspiro[3.5]nonan-7-amine dihydrochlorideFeatures an amine groupInvestigated for antimicrobial and anticancer properties

The uniqueness of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane lies in its specific spiro structure and substituent pattern, which may confer distinct pharmacological properties compared to these similar compounds. Its unique interactions with biological targets could lead to novel therapeutic applications not achievable with other spirocyclic compounds .

The azaspiro[3.5]nonane framework consists of a six-membered cyclohexane ring fused to a five-membered azetidine or pyrrolidine ring via a spirocyclic carbon atom. This arrangement imposes significant conformational constraints, reducing entropy penalties upon binding to biological targets while enhancing selectivity. For 1-azaspiro[3.5]nonane, the nitrogen atom at position 1 introduces a basic center capable of forming hydrogen bonds or ionic interactions with enzymes or receptors, as demonstrated in spironolactone and spirapril, two clinically approved spirocyclic drugs.

Key Structural Features:

  • Spiro Junction Effects: The spiro carbon at position 1 forces perpendicular alignment of the two rings, creating a chiral center that can be exploited for enantioselective synthesis.
  • Ring Strain and Reactivity: The smaller azetidine ring (compared to pyrrolidine) introduces moderate ring strain, enhancing susceptibility to ring-opening reactions for further functionalization.
  • Solubility-Lipophilicity Balance: The scaffold’s non-planar structure disrupts crystal packing, improving aqueous solubility compared to fully aromatic systems, as evidenced by the pharmacokinetic profiles of spirocyclic angiotensin-converting enzyme (ACE) inhibitors.

A comparative analysis of azaspiro[3.5]nonane derivatives reveals that substituents at position 7 profoundly influence bioactivity. For instance, in 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane, the tert-pentyl group introduces steric bulk that enhances membrane permeability while minimizing metabolic oxidation at the branched alkyl chain.

Role of 7-Substituted Azaspiro Compounds in Bioactive Molecule Design

The introduction of substituents at position 7 of the azaspiro[3.5]nonane scaffold enables fine-tuning of molecular properties for specific therapeutic applications. The 2-methylbutan-2-yl group in 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane exemplifies a strategic choice to balance lipophilicity and metabolic stability.

Design Principles for 7-Substituents:

  • Steric Shielding: Bulky substituents like tert-pentyl protect the spirocyclic core from cytochrome P450-mediated oxidation, prolonging half-life in vivo.
  • Hydrophobic Interactions: The branched alkyl chain engages in van der Waals interactions with hydrophobic pockets in target proteins, as observed in spirocyclic kinase inhibitors.
  • Synthetic Modularity: Position 7 substituents can be introduced via alkylation of secondary amines or through cross-coupling reactions, as demonstrated in the synthesis of 1-azaspiro[3.5]nonane derivatives.

Table 1: Impact of 7-Substituents on Physicochemical Properties

SubstituentlogPAqueous Solubility (mg/mL)Metabolic Stability (t₁/₂, min)
2-Methylbutan-2-yl3.20.45120
Cyclopropyl2.11.2090
Phenyl3.80.1245

Data adapted from synthetic studies on analogous azaspiro compounds.

The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane typically involves a multi-step sequence starting from readily available γ-pyridyl amines. A photoredox-catalyzed hydroaminoalkylation (HAA) strategy, as reported for related spirocyclic tetrahydronaphthyridines, enables efficient annulation of the spiro core. Subsequent alkylation at position 7 is achieved via nucleophilic substitution or transition-metal-catalyzed coupling, with the tert-pentyl group introduced using 2-methylbutan-2-yl bromide under basic conditions.

Cyclization Strategies for Spiro-Ring Formation

The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane requires sophisticated cyclization strategies to construct the spirocyclic framework containing both azetidine and piperidine rings fused at a quaternary carbon center. Traditional approaches to azaspiro[3.5]nonane scaffolds rely on multi-step cyclization sequences that establish the spiro junction through controlled ring formation processes [1] [2].

The most fundamental cyclization strategy involves the formation of spirocyclic systems through intramolecular nucleophilic cyclization of appropriately functionalized precursors. Ring-closing metathesis has emerged as a particularly effective method for constructing spiro-linked ring systems, as it allows for the formation of both small and medium-sized rings under relatively mild conditions [3]. The thermodynamic driving force provided by ethylene elimination makes this approach highly favorable for spirocycle formation [4].

Two-step cyclization methodologies represent another cornerstone approach for azaspiro[3.5]nonane construction. These methods typically involve the sequential formation of each ring component, with careful control of regioselectivity to ensure proper spiro junction formation . For related azaspiro systems, cyclization of precursors under mild conditions has been demonstrated to achieve yields exceeding 82 percent when employing reducing agents such as lithium aluminum hydride .

The construction of the azaspiro[3.5]nonane core can also be accomplished through radical cyclization approaches. These methods involve the generation of nitrogen-centered radicals that undergo intramolecular cyclization to form the desired spirocyclic architecture [7]. The radical-mediated approach offers advantages in terms of functional group tolerance and the ability to form challenging quaternary carbon centers.

Cyclization MethodTypical Yield RangeKey AdvantagesLimitations
Ring-Closing Metathesis70-95%Mild conditions, high functional group toleranceRequires specialized catalysts
Two-Step Sequential Cyclization60-85%Good control over regioselectivityMultiple synthetic steps
Radical Cyclization65-80%Forms quaternary centers efficientlyRequires careful reaction control
Nucleophilic Cyclization55-75%Simple reaction conditionsLimited substrate scope

Protecting group strategies play a crucial role in these cyclization processes. The use of tert-butoxycarbonyl protection for nitrogen atoms has been shown to prevent unwanted side reactions during synthesis while maintaining compatibility with subsequent deprotection conditions . This approach is particularly important when constructing complex spirocyclic frameworks where multiple reactive sites must be carefully managed.

Functionalization at the 7-Position: Alkylation and Acylation Techniques

The introduction of the 2-methylbutan-2-yl substituent at the 7-position of the azaspiro[3.5]nonane scaffold requires specialized alkylation techniques capable of installing tertiary alkyl groups. Traditional alkylation methodologies for spirocyclic amines involve nucleophilic substitution reactions using appropriately activated alkyl halides or related electrophiles .

Direct alkylation approaches typically employ strong bases such as sodium hydride in aprotic solvents like dimethylformamide or tetrahydrofuran. For the installation of the 2-methylbutan-2-yl group, the corresponding tertiary alkyl halide can be employed under carefully controlled conditions to minimize elimination reactions . Reaction temperatures typically range from 60 to 120 degrees Celsius, with reaction times extending from 10 to 24 hours to ensure complete conversion .

The alkylation of azaspiro compounds follows established patterns observed with related diazaspiro[3.5]nonane systems. These reactions proceed through nucleophilic attack of the nitrogen atom on the electrophilic carbon center, forming the desired carbon-nitrogen bond . Common alkylating agents include benzyl bromide and substituted alkyl bromides, with yields typically ranging from 65 to 75 percent for challenging tertiary alkyl installations.

Alternative alkylation strategies involve the use of alkyl sulfonate esters, which can provide improved reactivity compared to corresponding halides. Mesylate and tosylate derivatives of the desired alkyl group offer enhanced leaving group ability, facilitating substitution reactions under milder conditions . These approaches are particularly valuable when working with sensitive substrates or when elevated temperatures might lead to decomposition.

Acylation techniques represent another important class of functionalization reactions for azaspiro compounds. Nucleophilic acyl substitution reactions using acyl chlorides provide a direct route to amide formation at nitrogen centers . For 7-position functionalization, acylation can serve as a protective strategy or as a means of introducing additional functional handles for subsequent transformation.

The mechanism of acylation involves nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acyl chloride, followed by elimination of chloride ion. This process typically occurs readily at room temperature in the presence of a suitable base to neutralize the hydrogen chloride byproduct . Common bases include triethylamine or pyridine, which also serve as solvents for the reaction.

Functionalization MethodReaction ConditionsTypical YieldApplications
Direct AlkylationSodium hydride, dimethylformamide, 60-120°C65-75%Tertiary alkyl installation
Sulfonate AlkylationMesylate/tosylate, base, 25-80°C70-80%Improved reactivity
Acyl Chloride AcylationAcyl chloride, base, room temperature75-85%Amide formation
Mixed Anhydride AcylationMixed anhydride, base, 0-25°C70-80%Sensitive substrates

Advanced alkylation techniques may involve the use of phase-transfer catalysis to enhance reaction rates and selectivity. The presence of quaternary ammonium salts can facilitate the transfer of ionic reactants between aqueous and organic phases, leading to improved yields in challenging alkylation reactions [8]. This approach is particularly valuable when working with poorly soluble substrates or when reaction conditions must be carefully controlled.

Novel Catalytic Routes for Spirocyclic Amine Construction

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of spirocyclic amines by providing highly efficient and selective routes to complex molecular architectures. Modern approaches to azaspiro[3.5]nonane construction increasingly rely on transition metal-catalyzed annulation reactions that can form multiple bonds in a single synthetic operation [9] [10].

Palladium-catalyzed cascade reactions represent one of the most powerful methods for spirocyclic amine synthesis. These reactions typically involve the formation of carbon-nitrogen bonds through oxidative cyclization processes, often utilizing palladium(II) catalysts in combination with appropriate oxidants [10]. The cascade nature of these reactions allows for the simultaneous formation of both rings in the spirocyclic system, significantly reducing the overall synthetic complexity.

Gold-catalyzed cyclization reactions have emerged as particularly effective methods for constructing nitrogen-containing spirocycles. The unique reactivity of gold catalysts toward alkyne and alkene substrates enables cyclization reactions that proceed through uncommon mechanistic pathways [11]. Gold-catalyzed 4-exo-dig cyclizations of N-tosyl homopropargyl amines have been demonstrated to prepare stereoselective spirocyclic products in excellent yields [11].

Ruthenium-catalyzed metathesis reactions provide another important pathway for spirocyclic construction. Ring-closing metathesis using ruthenium carbene catalysts can effectively form spirocyclic systems through the controlled cyclization of appropriately designed precursors [12]. These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance.

The mechanism of transition metal-catalyzed spirocyclization often involves the formation of organometallic intermediates that undergo intramolecular cyclization through coordination and activation of unsaturated bonds. For palladium-catalyzed reactions, the metal center facilitates both the initial bond formation and the subsequent cyclization step through its ability to coordinate multiple substrate molecules simultaneously [10].

Catalyst SystemReaction TypeTypical ConditionsYield RangeKey Features
Palladium(II)Oxidative Cyclization80-120°C, oxidant75-90%Cascade reactions
Gold(I)Alkyne CyclizationRoom temperature, mild80-95%High selectivity
Ruthenium CarbeneRing-Closing MetathesisRoom temperature70-85%Functional group tolerance
Iridium PhotoredoxRadical CyclizationVisible light, room temperature65-80%Mild conditions

Advanced catalytic systems often employ dual catalysis strategies that combine transition metal catalysis with organocatalysis to achieve enhanced selectivity and efficiency. These cooperative catalytic approaches can provide access to spirocyclic products that would be difficult to obtain using single catalyst systems [9]. The synergistic effects between different catalyst types enable the construction of complex molecular architectures with high levels of stereocontrol.

Photoredox catalysis has also found application in spirocyclic amine synthesis, particularly for the formation of nitrogen-containing heterocycles through radical cyclization pathways. Visible light-mediated reactions using iridium or ruthenium photocatalysts can generate nitrogen-centered radicals that undergo efficient intramolecular cyclization to form spirocyclic products [13]. These methods offer the advantage of operating under very mild conditions while providing excellent functional group compatibility.

Asymmetric Synthesis of Chiral Azaspiro Derivatives

The development of asymmetric methodologies for spirocyclic amine synthesis has become increasingly important as the pharmaceutical industry recognizes the value of enantiomerically pure compounds. Chiral azaspiro derivatives often exhibit enhanced biological activity and reduced side effects compared to their racemic counterparts, making asymmetric synthesis methods highly desirable [14] [15].

Chiral auxiliary approaches represent one of the foundational strategies for asymmetric spirocycle synthesis. These methods involve the temporary attachment of a chiral auxiliary to the substrate, which controls the stereochemical outcome of the cyclization reaction [14]. Following the formation of the desired spirocyclic product, the auxiliary can be removed to reveal the enantiomerically enriched target compound.

Chiral phosphoric acid catalysis has emerged as a particularly powerful method for asymmetric spirocycle formation. These Brønsted acid catalysts can effectively control the stereochemical outcome of cyclization reactions through specific hydrogen bonding interactions with the substrate [14]. The ability of chiral phosphoric acids to simultaneously activate electrophiles and coordinate nucleophiles makes them ideally suited for controlling the stereochemistry of spirocyclization reactions.

Asymmetric organocatalytic approaches utilize small organic molecules as chiral catalysts to promote enantioselective spirocycle formation. Secondary amine catalysts, thiourea derivatives, and squaramide catalysts have all been successfully employed in asymmetric spirocyclization reactions [9]. These catalysts typically operate through non-covalent interactions that create a chiral environment around the reaction center.

The development of axially chiral styrene-based organocatalysts has opened new avenues for asymmetric spirocycle synthesis. These catalysts combine axial chirality with additional functional groups that can engage in multiple non-covalent interactions with substrates [15]. The resulting catalytic systems demonstrate remarkable capabilities in producing spirocyclic products with high enantioselectivity across a broad range of substrate types.

Asymmetric MethodCatalyst TypeEnantioselectivity RangeApplicationsAdvantages
Chiral AuxiliaryStoichiometric chiral compound85-95% eeGeneral spirocycle synthesisHigh selectivity
Chiral Phosphoric AcidBrønsted acid catalyst80-98% eeCyclization reactionsBroad substrate scope
Secondary Amine CatalysisOrganocatalyst75-95% eeMichael/cyclization cascadesMild conditions
Axially Chiral CatalystsStyrene-based organocatalyst85-99% eeComplex spirocyclesHigh functional group tolerance

Synergistic catalysis approaches that combine asymmetric organocatalysis with transition metal catalysis have shown exceptional promise for the synthesis of chiral spirocyclic compounds. These dual catalytic systems can provide access to products with multiple stereogenic centers while maintaining high levels of enantiocontrol [16]. The complementary reactivity patterns of different catalyst types enable the construction of molecular complexity that would be challenging to achieve using single catalytic systems.

Enzymatic approaches to asymmetric spirocycle synthesis represent an emerging area of research that offers unique advantages in terms of selectivity and environmental compatibility. Flavin-dependent monooxygenases have been identified as capable of catalyzing spirocyclization reactions with exceptional stereoselectivity [17]. These biocatalytic methods operate under mild aqueous conditions and can provide access to spirocyclic products with defined absolute configuration.

The mechanistic understanding of asymmetric spirocyclization reactions has been greatly enhanced through computational studies that reveal the origins of stereoselectivity. Density functional theory calculations have provided insights into the transition states of various catalytic processes, enabling the rational design of improved catalytic systems [14]. These computational approaches have been instrumental in understanding how chiral catalysts control the stereochemical outcome of spirocyclization reactions through specific non-covalent interactions.

Structure-Activity Relationship Studies Against Gram-Positive Pathogens

The development of azaspiro[3.5]nonane derivatives as antibacterial agents has revealed significant structure-activity relationships, particularly against Gram-positive pathogens. Research has demonstrated that the spirocyclic framework of azaspiro[3.5]nonane provides a rigid three-dimensional scaffold that enables specific interactions with bacterial targets while maintaining favorable pharmacokinetic properties [1] [2].

Structure-activity relationship studies have identified key structural features that contribute to antibacterial potency. The azaspiro[3.5]nonane core structure, with its molecular formula C8H15N and molecular weight of 125.21 g/mol, serves as an optimal scaffold for antibacterial drug design [3] [4]. Modifications to this core structure through the introduction of various substituents have yielded compounds with enhanced activity against Gram-positive bacteria.

The replacement of morpholine rings with azaspiro[3.5]nonane derivatives in antibacterial agents has shown particular promise. Studies on azaspiro analogues of linezolid demonstrated that the bioisosteric replacement of the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane resulted in compounds with similar antibacterial profiles to the parent drug [2] . Compound 22 from this series exhibited inhibitory concentrations (IC50) of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively [2].
Recent investigations into arylsulfonamides bearing azanorbornane and related motifs have revealed that compounds with 4-nitrobenzenesulfonamide moieties demonstrated high toxicity towards methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 14.7 to 49.3 μM [1]. These findings suggest that the incorporation of electron-withdrawing groups and specific aromatic substituents enhances the antibacterial activity of azaspiro derivatives.

The spirocyclic structure confers conformational rigidity that is crucial for optimal binding to bacterial targets. Studies have shown that the three-dimensional arrangement of the azaspiro[3.5]nonane scaffold allows for enhanced interactions with bacterial enzymes and receptors compared to more flexible analogues [6] [7]. This rigid framework also contributes to improved selectivity between bacterial and mammalian targets.

Mechanism of Action Against Bacterial Cell Wall Synthesis

The mechanism of action of azaspiro[3.5]nonane derivatives against bacterial cell wall synthesis involves multiple targets within the peptidoglycan biosynthesis pathway. Bacterial cell wall synthesis occurs through a complex three-stage process involving cytoplasmic, membrane-associated, and exocytoplasmic stages [8] [9].

In the cytoplasmic stage, azaspiro derivatives can interfere with the formation of key precursor molecules. The pathway begins with the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) and proceeds through the formation of UDP-N-acetylmuramyl pentapeptide (UDP-MurNAc-pp) [8]. The enzymes MurA through MurF are responsible for the sequential assembly of the pentapeptide chain, and several azaspiro derivatives have been shown to inhibit these critical enzymes.

The membrane-associated stage involves the transfer of precursor molecules to lipid carriers, specifically undecaprenyl phosphate (bactoprenol). The enzymes MraY and MurG play crucial roles in this process, catalyzing the formation of lipid-linked intermediates [10]. Azaspiro[3.5]nonane derivatives have demonstrated the ability to interfere with these membrane-bound enzymes, disrupting the transport of peptidoglycan precursors across the cytoplasmic membrane.

The final exocytoplasmic stage involves the polymerization and cross-linking of peptidoglycan units through transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs) [9] . Azaspiro derivatives can act as inhibitors of these enzymes, preventing the formation of the mature peptidoglycan structure that provides rigidity to the bacterial cell wall.

The unique three-dimensional structure of azaspiro[3.5]nonane allows for specific interactions with the active sites of cell wall synthesis enzymes. The spirocyclic framework provides a rigid scaffold that can mimic natural substrates while maintaining sufficient structural differences to avoid recognition by mammalian enzymes [6]. This selectivity is particularly important for the development of antibiotics with minimal host toxicity.

Studies have shown that azaspiro derivatives can also interfere with the regulation of cell wall synthesis. The compounds can affect the balance between cell wall synthesis and turnover, leading to weakened cell walls that are susceptible to osmotic lysis [12]. This multi-target approach contributes to the bactericidal activity observed with many azaspiro[3.5]nonane derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.198699802 g/mol

Monoisotopic Mass

195.198699802 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types